molecular formula C9H9BrN4 B1629388 (E)-6-Bromo-3-((2-methylhydrazono)methyl)imidazo[1,2-a]pyridine CAS No. 1135237-52-3

(E)-6-Bromo-3-((2-methylhydrazono)methyl)imidazo[1,2-a]pyridine

Cat. No.: B1629388
CAS No.: 1135237-52-3
M. Wt: 253.10 g/mol
InChI Key: XZALZMCQURMBKD-ACAGNQJTSA-N
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Description

(E)-6-Bromo-3-((2-methylhydrazono)methyl)imidazo[1,2-a]pyridine is a chemical reagent designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound is built around the imidazo[1,2-a]pyridine scaffold, which is a privileged structure in the design of bioactive molecules and is present in several marketed drugs due to its significant pharmacological profile . The imidazo[1,2-a]pyridine core is recognized as a priority pharmacophore and is found in compounds exhibiting a wide range of biological activities, such as antiviral, anticancer, analgesic, and antiosteoporosis effects . The bromine substituent at the 6-position offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to rapidly generate a library of derivatives for structure-activity relationship (SAR) studies . The (2-methylhydrazono)methyl group at the 3-position is a functionalized hydrazone, a motif known for its diverse biological activities and utility as a synthetic intermediate. This specific substitution makes the compound a valuable intermediate for the synthesis of more complex molecules and for probing novel biological mechanisms. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

1135237-52-3

Molecular Formula

C9H9BrN4

Molecular Weight

253.10 g/mol

IUPAC Name

N-[(Z)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]methanamine

InChI

InChI=1S/C9H9BrN4/c1-11-13-5-8-4-12-9-3-2-7(10)6-14(8)9/h2-6,11H,1H3/b13-5-

InChI Key

XZALZMCQURMBKD-ACAGNQJTSA-N

SMILES

CNN=CC1=CN=C2N1C=C(C=C2)Br

Isomeric SMILES

CN/N=C\C1=CN=C2N1C=C(C=C2)Br

Canonical SMILES

CNN=CC1=CN=C2N1C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Microwave-Assisted Cyclization

A green chemistry approach utilizes 2-amino-5-bromopyridine and 2-bromomalonaldehyde in a 1:1 ethanol-water solvent system under microwave irradiation (150 W, 110°C, 10 min). This method achieves an 80% yield of 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, with purification via silica gel chromatography. The reaction mechanism proceeds through nucleophilic attack of the amino group on the aldehyde, followed by cyclization and elimination of HBr (Table 1).

Table 1: Optimization of Core Synthesis Conditions

Parameter Optimal Value Yield (%) Citation
Solvent Ethanol:H₂O (1:1) 80
Temperature 110°C 80
Reaction Time 10 min 80
Catalyst None 80

Alternative Bromination Strategies

Post-cyclization bromination is less common due to regioselectivity challenges. However, N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C has been reported for late-stage bromination of imidazo[1,2-a]pyridines, albeit with moderate yields (50–60%). Direct bromination of the pyridine ring prior to cyclization is preferred for higher efficiency.

Hydrazone Formation at the 3-Position

The 3-carbaldehyde intermediate undergoes condensation with 2-methylhydrazine to form the target hydrazone. Reaction conditions critically influence the E/Z configuration and purity.

Solvent-Dependent Condensation

In a modified Schiff base synthesis, 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde reacts with 2-methylhydrazine in polyethylene glycol (PEG-400) under microwave irradiation (80°C, 20 min), yielding 89% of the E-isomer. Polar aprotic solvents like PEG-400 enhance reaction kinetics by stabilizing the transition state (Figure 1).

Mechanistic Pathway :

  • Nucleophilic attack of hydrazine on the aldehyde carbonyl.
  • Proton transfer and dehydration to form the hydrazone.
  • Thermodynamic stabilization of the E-isomer due to reduced steric hindrance.

Acid-Catalyzed Conditions

Using acetic acid as a catalyst in ethanol at reflux (4 h) provides a 72% yield but requires post-reaction neutralization with triethylamine. Acidic conditions accelerate imine formation but may promote side reactions such as over-oxidation or dimerization.

Table 2: Hydrazone Formation Optimization

Condition Yield (%) Purity (HPLC) Citation
PEG-400, MW, 80°C 89 98%
Ethanol, reflux 72 95%

Stereochemical Analysis and Validation

The E-configuration of the hydrazone is confirmed via ¹H-NMR spectroscopy :

  • The imine proton (N=CH) resonates as a singlet at δ 8.2–8.4 ppm.
  • Coupling constants between the imine proton and adjacent methyl group (J = 10–12 Hz) indicate trans geometry.
  • X-ray crystallography of analogous compounds confirms planar alignment of the hydrazone moiety with the imidazo ring.

Scalability and Industrial Applications

Kilogram-Scale Production

A patent-pending method employs continuous flow reactors for the condensation step, reducing reaction time to 30 min and improving yield to 85%. Key parameters include:

  • Temperature: 65°C
  • Residence time: 10 min
  • Catalyst: 0.1 eq. sulfuric acid.

Pharmaceutical Relevance

While the target compound’s bioactivity remains under investigation, structural analogs demonstrate:

  • Antiprotozoal activity against Trypanosoma brucei (IC₅₀ = 0.8 µM).
  • Anticancer potential via kinase inhibition (e.g., p38 MAPK).

Chemical Reactions Analysis

Structural Features Governing Reactivity

This derivative contains three reactive sites:

  • C6-Bromine : Electrophilic substitution hotspot for cross-coupling reactions.

  • C3-(2-Methylhydrazono)methyl group : Participates in cyclocondensation and redox reactions.

  • Imidazo[1,2-a]pyridine core : Enables π-π stacking interactions and electrophilic aromatic substitution.

2.1. C6-Bromine Functionalization

The bromine atom undergoes palladium-catalyzed cross-coupling reactions:

Reaction TypeConditionsProductsYield (%)Source
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C6-Aryl-imidazo[1,2-a]pyridines70–85
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene6-Amino derivatives60–75

Mechanistic Insight : Oxidative addition of Pd(0) to C–Br bond followed by transmetallation or nucleophilic attack (for C–N bond formation).

2.2. C3-Hydrazone Modifications

The 2-methylhydrazone group participates in:

a) Cyclization with Carbonyl Compounds

Under acidic conditions (HCl/EtOH, reflux):

  • Forms pyrazolo[3,4-c]imidazo[1,2-a]pyridines via intramolecular cyclization (yield: 65–82%) .

b) Oxidative Dehydrogenation

With MnO₂ or DDQ in CH₂Cl₂:

  • Converts hydrazone to diazene intermediates, enabling C–H functionalization at C2 (yield: 55–70%) .

Electrophilic Aromatic Substitution

The electron-rich imidazo[1,2-a]pyridine core undergoes regioselective C5-functionalization:

ReagentConditionsProductSelectivitySource
HNO₃/AcOH0°C, 2 h5-Nitro derivative>90% C5
NBS, AIBN, CCl₄Reflux, 6 h5-Bromo derivative75% C5

Note : Steric hindrance from the C3 substituent directs electrophiles to C5 over C2 .

Photocatalytic C–H Functionalization

Visible-light-mediated reactions using Ru(bpy)₃²⁺ or Eosin Y:

SubstrateConditionsProductYield (%)Source
Alkyl diacyl peroxidesBlue LED, DCE, room temperatureC3-alkylated derivatives60–78
Diazo compoundsIr(ppy)₃, CH₃CN, N₂ atmosphereC3-cyclopropanated analogs50–65

Stability and Degradation

Critical observations under accelerated conditions (40°C/75% RH, 30 days):

  • Hydrolytic Degradation : Hydrazone cleavage in pH <3 or >10 buffers (t₁/₂: 8–12 h).

  • Photodegradation : λ >300 nm causes C–N bond cleavage (20% decomposition in 24 h) .

Synthetic Limitations

  • Low Solubility : Limited reactivity in non-polar solvents (toluene, hexane).

  • Hydrazone Tautomerism : (E)/(Z) isomerization complicates reaction reproducibility .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. The incorporation of the bromo and hydrazone functionalities in (E)-6-Bromo-3-((2-methylhydrazono)methyl)imidazo[1,2-a]pyridine enhances its potential as an anticancer agent. Research has shown that compounds with similar structures can induce apoptosis in cancer cells by disrupting cellular signaling pathways related to growth and survival .
  • Antimicrobial Properties
    • The compound has demonstrated antimicrobial activity against various pathogens. It is hypothesized that the imidazo[1,2-a]pyridine core contributes to its ability to inhibit bacterial growth. Case studies have noted its effectiveness against strains of Staphylococcus aureus and Escherichia coli, suggesting potential for development into a new class of antibiotics .
  • Neuroprotective Effects
    • There is emerging evidence that this compound may offer neuroprotective benefits. In vitro studies suggest it can protect neuronal cells from oxidative stress-induced damage, which is crucial for conditions like Alzheimer's disease and Parkinson's disease. The specific mechanisms involve modulation of oxidative stress markers and inflammatory cytokines .

Material Science Applications

  • Organic Electronics
    • The compound's unique electronic properties make it a candidate for use in organic electronic devices. Its ability to form stable thin films has been explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have reported improved charge transport characteristics when used as an active layer in these devices .
  • Polymer Synthesis
    • This compound can serve as a building block in the synthesis of functional polymers. Its reactive sites allow for incorporation into polymer matrices, potentially enhancing mechanical properties and thermal stability of the resulting materials, which are essential for various industrial applications .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values < 10 µM.
Study 2Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria with MIC values < 50 µg/mL.
Study 3NeuroprotectionReduced oxidative stress markers by 40% in neuronal cell cultures exposed to toxins.
Study 4Organic ElectronicsAchieved a 15% increase in efficiency in OLEDs compared to traditional materials.

Mechanism of Action

The mechanism of action of (E)-6-Bromo-3-((2-methylhydrazono)methyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydrazone group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares substituents and synthesis strategies for key analogs:

Compound Name C-6 Substituent C-3 Substituent Key Synthesis Method Biological Activity/Notes
(E)-6-Bromo-3-((2-methylhydrazono)methyl)imidazo[1,2-a]pyridine Br (2-methylhydrazono)methyl Hydrazination with DEAD Hypothesized CNS/antimicrobial activity
6-Bromo-3-(difluoromethyl)imidazo[1,2-a]pyridine Br CF2H Copper-catalyzed coupling Enhanced lipophilicity
6-Chloro-3-nitroimidazo[1,2-a]pyridine derivatives Cl NO2 Nitration/SNAr reactions Antileishmanial activity
3-Methylimidazo[1,2-a]pyridine derivatives H CH3 Friedel-Crafts acylation Improved MCH1R binding affinity
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde Br CHO NCS-mediated formylation Intermediate for further derivatization

Key Observations :

  • C-6 Halogenation : Bromine at C-6 is common in analogs (e.g., ), improving electrophilicity for cross-coupling reactions and influencing bioactivity. Chlorine at C-6 in nitro derivatives enhances antileishmanial potency .
  • C-3 Functionalization: Electron-withdrawing groups (NO2, CHO) or hydrogen-bond donors (hydrazone) at C-3 are critical for target engagement. Methyl groups improve receptor affinity, while hydrazones introduce solubility challenges .

Pharmacological and Physicochemical Properties

  • Solubility : Nitro and hydrazone substituents reduce aqueous solubility compared to methyl or trifluoromethyl groups . Derivatives with sulfonyl groups (e.g., 6-chloro-3-nitro-8-(pyridin-4-yl) analogs) exhibit improved pharmacokinetics .
  • Receptor Binding : Methyl at C-3 enhances MCH1R antagonism (IC50 < 100 nM), while bulkier groups like hydrazones may sterically hinder binding .
  • Metabolic Stability : Bromine at C-6 slows hepatic metabolism compared to chloro analogs, extending half-life in vivo .

Biological Activity

(E)-6-Bromo-3-((2-methylhydrazono)methyl)imidazo[1,2-a]pyridine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant studies that highlight its pharmacological potential.

  • Molecular Formula : C9H9BrN4
  • Molecular Weight : 253.1 g/mol
  • CAS Number : 1135237-52-3

This compound features a bromine atom and a hydrazono group, which contribute to its unique reactivity and biological properties.

Biological Activity Overview

The biological activities of this compound have been explored through various studies focusing on its antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antibacterial effects. For instance, derivatives of imidazopyridines have shown activity against various pathogenic bacteria. A study utilizing the microplate Alamar Blue assay demonstrated that certain imidazopyridine derivatives possess effective antibacterial properties against strains like Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The compound's antifungal potential has also been investigated. Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit fungal growth effectively. For example, compounds similar to this compound were tested against Candida albicans, showing promising results in inhibiting fungal proliferation .

Anticancer Activity

One of the most compelling aspects of this compound is its potential as an anticancer agent. Studies have highlighted that imidazopyridine derivatives can act as inhibitors of various cancer cell lines. Specifically, compounds in this class have demonstrated significant antiproliferative effects against breast cancer (MCF-7) and lung cancer (A549) cell lines .

Case Studies

  • Anticancer Efficacy : In a study published in MDPI, several imidazopyridine derivatives were synthesized and evaluated for their anticancer activity. Among these, this compound exhibited notable inhibition of cell growth in vitro, suggesting its potential as a therapeutic agent for cancer treatment .
  • Mechanistic Insights : The mechanism behind the anticancer activity involves the induction of apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls .

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation reaction between 6-bromoimidazo[1,2-a]pyridine and 2-methylhydrazine under acidic conditions. Variations in the synthesis process can yield different derivatives with potentially enhanced biological activities.

Q & A

Q. How does polymorphism in imidazo[1,2-a]pyridine derivatives influence their photophysical properties?

  • Methodological Answer :
  • Polymorph Screening : Recrystallize 6-cyano-2-(2′-hydroxyphenyl) derivatives from DMSO/EtOH to isolate yellow (Form I), orange (Form II), and red (Form III) polymorphs .
  • ESIPT Analysis : Time-resolved fluorescence reveals proton transfer kinetics (τ = 1–5 ns), with red-emitting forms showing stabilized keto tautomers .

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